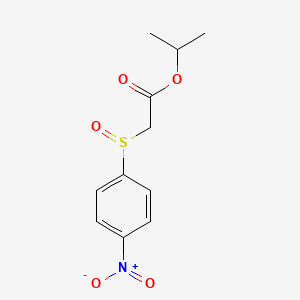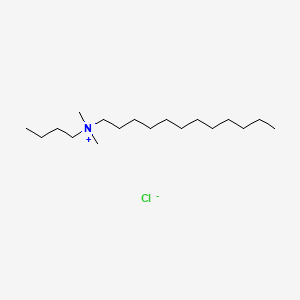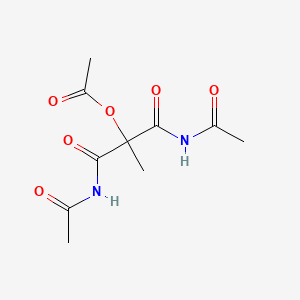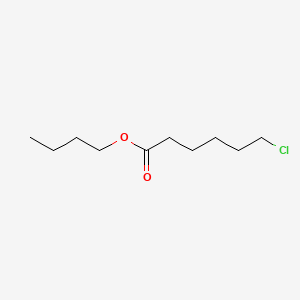
Allyl oct-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl oct-2-enoate: is an organic compound with the chemical formula C11H18O2 . It is an ester formed from the reaction of allyl alcohol and oct-2-enoic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Allyl oct-2-enoate can be synthesized through an esterification reaction between allyl alcohol and oct-2-enoic acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, the esterification process can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired ester while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl oct-2-enoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The allyl group in this compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the allyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Substituted esters, amines.
Scientific Research Applications
Chemistry:
- Allyl oct-2-enoate is used as a starting material in organic synthesis to prepare various derivatives and intermediates.
- It serves as a model compound in studies of esterification and transesterification reactions.
Biology:
- The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
- It is used in studies related to the metabolism and biotransformation of esters in living organisms.
Medicine:
- This compound is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
- It is studied for its role in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry:
- The compound is widely used in the fragrance and flavor industry to impart fruity and floral notes to perfumes, cosmetics, and food products.
- It is also used as an additive in the production of plastics and polymers to enhance their properties.
Mechanism of Action
Molecular Targets and Pathways:
- Allyl oct-2-enoate exerts its effects primarily through interactions with cellular membranes and enzymes involved in ester metabolism.
- The compound can modulate the activity of esterases, enzymes that hydrolyze esters into their corresponding alcohols and acids.
- It may also interact with receptors and ion channels in the nervous system, contributing to its sensory properties.
Comparison with Similar Compounds
Allyl acetate: Another ester with a similar structure, used in the fragrance industry.
Octyl acetate: An ester with a longer carbon chain, also used in flavors and fragrances.
Methyl oct-2-enoate: A structurally related ester with a different alkyl group.
Uniqueness:
- Allyl oct-2-enoate is unique due to its specific combination of an allyl group and an oct-2-enoate moiety, which imparts distinct chemical and sensory properties.
- Its reactivity and applications in various fields make it a versatile compound for research and industrial use.
Properties
CAS No. |
94135-94-1 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
prop-2-enyl (E)-oct-2-enoate |
InChI |
InChI=1S/C11H18O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h4,8-9H,2-3,5-7,10H2,1H3/b9-8+ |
InChI Key |
ZXSSSENGZAYAMP-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCC/C=C/C(=O)OCC=C |
Canonical SMILES |
CCCCCC=CC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


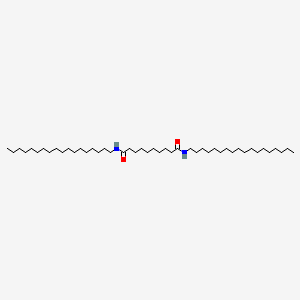
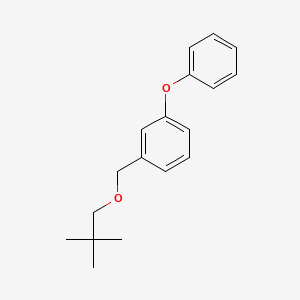

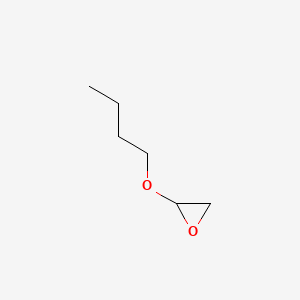
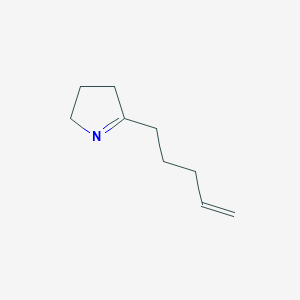
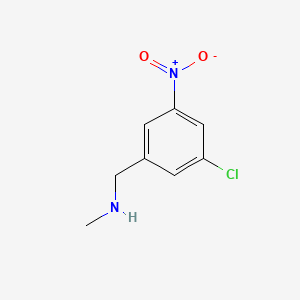
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)
